molecular formula C12H26N2 B253569 1,4-Ditert-butylpiperazine

1,4-Ditert-butylpiperazine

Cat. No. B253569
M. Wt: 198.35 g/mol
InChI Key: SLRQZQPUXWCTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Ditert-butylpiperazine, also known as DTBP, is a chemical compound that belongs to the class of piperazines. It is a colorless liquid that is commonly used in organic chemistry as a reagent and a solvent. DTBP has a wide range of applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

1,4-Ditert-butylpiperazine modifies the side chains of amino acids in proteins by reacting with the amino group of lysine residues and the guanidino group of arginine residues. This reaction results in the formation of a stable adduct that can be detected and quantified. The modification of amino acids in proteins by 1,4-Ditert-butylpiperazine can provide information about the tertiary structure of proteins and their interactions with ligands.
Biochemical and Physiological Effects:
1,4-Ditert-butylpiperazine has been shown to have minimal effects on biochemical and physiological processes in cells and organisms. Studies have shown that 1,4-Ditert-butylpiperazine does not significantly affect cell viability or induce cytotoxicity. However, 1,4-Ditert-butylpiperazine can react with other molecules in cells and tissues, which can affect the results of experiments.

Advantages and Limitations for Lab Experiments

1,4-Ditert-butylpiperazine has several advantages for use in lab experiments, including its ability to selectively modify amino acids in proteins, its stability, and its low toxicity. However, there are also limitations to the use of 1,4-Ditert-butylpiperazine, such as its reactivity with other molecules in cells and tissues, and the potential for artifacts in experiments due to the modification of proteins.

Future Directions

There are several future directions for the use of 1,4-Ditert-butylpiperazine in scientific research. One potential application is the use of 1,4-Ditert-butylpiperazine in the study of protein-protein interactions in complex biological systems, such as signaling pathways and metabolic networks. Another potential application is the use of 1,4-Ditert-butylpiperazine in the study of the structure and function of membrane proteins, which are important targets for drug discovery. Additionally, the development of new methods for the selective modification of amino acids in proteins using 1,4-Ditert-butylpiperazine could lead to new insights into the structure and function of proteins.

Synthesis Methods

1,4-Ditert-butylpiperazine can be synthesized through several methods, such as the reaction of tert-butylamine and 1,4-dibromobutane in the presence of a base, or the reaction of tert-butylamine and 1,4-dichlorobutane in the presence of a palladium catalyst. These methods result in the formation of 1,4-Ditert-butylpiperazine as a colorless liquid with a boiling point of 120-121 °C.

Scientific Research Applications

1,4-Ditert-butylpiperazine has been extensively used in scientific research as a reagent for the determination of the tertiary structure of proteins. It is commonly used in protein footprinting experiments, where it is used to selectively modify the side chains of amino acids in proteins. 1,4-Ditert-butylpiperazine can also be used as a crosslinking agent to study protein-protein interactions and protein-ligand interactions.

properties

Product Name

1,4-Ditert-butylpiperazine

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

1,4-ditert-butylpiperazine

InChI

InChI=1S/C12H26N2/c1-11(2,3)13-7-9-14(10-8-13)12(4,5)6/h7-10H2,1-6H3

InChI Key

SLRQZQPUXWCTDN-UHFFFAOYSA-N

SMILES

CC(C)(C)N1CCN(CC1)C(C)(C)C

Canonical SMILES

CC(C)(C)N1CCN(CC1)C(C)(C)C

Origin of Product

United States

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